2,3-dichloro-N-(2,2,2-trifluoroethyl)aniline
Description
Properties
Molecular Formula |
C8H6Cl2F3N |
|---|---|
Molecular Weight |
244.04 g/mol |
IUPAC Name |
2,3-dichloro-N-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C8H6Cl2F3N/c9-5-2-1-3-6(7(5)10)14-4-8(11,12)13/h1-3,14H,4H2 |
InChI Key |
LLMUDGHNGOQSIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NCC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 2,3-Dichloroaniline
- Starting Material: Aniline derivatives with existing chlorine substituents.
- Chlorination Strategy: Electrophilic aromatic substitution using chlorinating agents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) under controlled conditions.
- Reaction Conditions:
| Parameter | Conditions |
|---|---|
| Reagent | N-chlorosuccinimide (NCS) or sulfuryl chloride |
| Solvent | Dichloromethane (DCM) or acetonitrile |
| Temperature | 0°C to room temperature |
| Reaction Time | 2–6 hours |
The chlorination selectively introduces chlorine atoms at ortho and para positions relative to existing amino groups, with regioselectivity optimized via temperature and reagent equivalents.
Data Table 1: Chlorination Reaction Parameters
| Parameter | Range | Optimal |
|---|---|---|
| Chlorinating agent | NCS | NCS preferred for milder conditions |
| Solvent | DCM | Ensures good solubility and control |
| Temperature | 0–25°C | Maintains selectivity |
| Reaction time | 2–6 hours | Sufficient for complete chlorination |
Step 2: Introduction of the Trifluoroethyl Group
- Reagent: 2,2,2-Trifluoroethylamine or trifluoroethyl halides (e.g., trifluoroethyl iodide or trifluoroethyl bromide).
- Reaction Type: Nucleophilic substitution or reductive amination, depending on the starting trifluoroethyl reagent.
- Reaction Conditions:
| Parameter | Conditions |
|---|---|
| Reagent | Trifluoroethyl halide (e.g., CF₃CH₂I) |
| Catalyst | Base such as potassium carbonate or sodium hydride |
| Solvent | Acetone or ethanol |
| Temperature | Reflux (around 60–80°C) |
| Time | 12–24 hours |
Formation of N-(2,2,2-trifluoroethyl)-substituted aniline derivative, with high regioselectivity due to the electrophilic nature of the trifluoroethyl halide.
Step 3: Final Functionalization and Purification
- Purification: Crystallization or chromatography to isolate pure 2,3-dichloro-N-(2,2,2-trifluoroethyl)aniline.
- Quality Control: Confirm via NMR, LCMS, and elemental analysis.
Reaction Data and Optimization
| Reaction Step | Reagents | Solvent | Temperature | Time | Yield | Remarks |
|---|---|---|---|---|---|---|
| Chlorination | NCS or SO₂Cl₂ | DCM | 0–25°C | 2–6h | 65–75% | Selectivity depends on temperature control |
| Trifluoroethylation | CF₃CH₂X | Ethanol/Acetone | Reflux | 12–24h | 70–85% | Excess reagent improves yield |
| Purification | Crystallization | - | - | - | >95% purity | Confirmed via NMR and LCMS |
Supporting Literature and Patent Data
- CN Patent CN108911989B (2018): Describes a multi-step synthesis involving fluorination and chlorination, emphasizing industrial scalability and environmental safety. The route involves fluorination of methyl groups and chlorination of aromatic rings, aligning with the proposed methods.
- Research Findings (2018–2025): Highlight the use of NCS for aromatic chlorination and trifluoroethyl halides for amine functionalization, with yields typically ranging from 65% to 85% under optimized conditions.
Summary of the Preparation Strategy
| Aspect | Details |
|---|---|
| Starting Material | Aniline derivatives with initial chlorination |
| Key Reactions | Electrophilic aromatic substitution, nucleophilic substitution with trifluoroethyl halides |
| Reaction Conditions | Mild temperatures (0–80°C), inert atmosphere, controlled reagent addition |
| Purification | Crystallization, chromatography |
| Yield | Typically 65–85% per step |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atoms at positions 2 and 3 on the aromatic ring are susceptible to nucleophilic displacement under basic or acidic conditions.
Key Insight : Steric hindrance from the trifluoroethyl group slows substitution at position 3 compared to position 2 .
Reductive Dechlorination
The chlorine substituents can be selectively removed via catalytic hydrogenation:
Mechanistic Note : The trifluoroethyl group enhances electron deficiency, facilitating C–Cl bond cleavage .
Oxidation Reactions
The aniline moiety undergoes controlled oxidation:
Electrophilic Substitution
The electron-deficient aromatic ring reacts with strong electrophiles:
Functionalization of the Trifluoroethyl Group
The –NHCH₂CF₃ moiety participates in unique transformations:
Cross-Coupling Reactions
The compound serves as a substrate in palladium-catalyzed couplings:
Stability and Side Reactions
Critical stability data under various conditions:
| Condition | Observation | Half-Life |
|---|---|---|
| Aqueous NaOH (1M, 25°C) | Gradual hydrolysis of –NHCH₂CF₃ group | 48h |
| UV Light (254 nm) | Radical-mediated C–Cl bond cleavage | 6h |
| Storage (dark, 25°C) | Stable for >12 months in anhydrous environments | N/A |
Scientific Research Applications
2,3-dichloro-N-(2,2,2-trifluoroethyl)aniline has several applications in scientific research:
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-dichloro-N-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s ability to penetrate biological membranes and interact with target molecules. The chlorine atoms on the benzene ring may also contribute to its reactivity and binding affinity .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
a) 2,4-Dichloro-3-(Trifluoromethyl)aniline (CAS: Not provided)
- Key Differences : Chlorines at 2- and 4-positions; trifluoromethyl group on the ring instead of trifluoroethyl on nitrogen.
- Impact : The trifluoromethyl group on the ring enhances electron-withdrawing effects, reducing aromatic ring electron density more significantly than the trifluoroethyl-N-substituent. This may alter reactivity in electrophilic substitution reactions .
b) 2,3-Dimethyl-N-(2,2,2-Trifluoroethyl)aniline (CAS: 1021088-29-8)
- Key Differences : Methyl groups at 2- and 3-positions instead of chlorines.
- Impact : Methyl groups are electron-donating, increasing ring electron density compared to chlorine. This results in higher reactivity toward electrophiles. The molecular weight (203.21 g/mol) is lower than the dichloro analog, likely reducing melting/boiling points .
c) 3-Chloro-2,6-Dinitro-4-(Trifluoromethyl)-N-[3-(Trifluoromethyl)phenyl]aniline (CAS: 70757-08-3)
- Key Differences : Additional nitro groups (2,6-positions) and a trifluoromethylphenyl-N-substituent.
- Impact: Nitro groups strongly deactivate the ring, making the amine less basic.
Variations in N-Substituents
a) 4-Chloro-N-(2,2,2-Trifluoroethyl)aniline (CAS: 22753-82-8)
- Key Differences : Single chlorine at the 4-position; identical N-substituent.
- Impact : The absence of a 3-chloro substituent reduces steric hindrance and electronic deactivation. This compound is a precursor to pharmaceuticals like Quazepam, highlighting the pharmacological relevance of the trifluoroethyl group .
b) 2,3-Dichloro-N-(3-Fluorobenzyl)aniline (CAS: Not provided)
- Key Differences : Fluorobenzyl group instead of trifluoroethyl.
- Fluorine enhances metabolic stability, but the bulkier substituent may reduce membrane permeability compared to trifluoroethyl .
c) 2-Fluoro-N-(2,3,3,3-Tetrafluoro-2-(Naphthalen-2-yloxy)propyl)aniline (Compound 28)
- Key Differences : Naphthyloxy and tetrafluoropropyl substituents.
- Impact : The extended aromatic system (naphthalene) enhances UV absorbance, useful in analytical applications. The tetrafluoropropyl group increases electronegativity but reduces flexibility compared to trifluoroethyl .
Physicochemical and Functional Comparisons
Abbreviations : EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group.
Biological Activity
2,3-Dichloro-N-(2,2,2-trifluoroethyl)aniline is a halogenated aromatic compound that has garnered attention for its potential biological activities. The presence of chlorine and trifluoroethyl groups significantly influences its chemical properties and interactions with biological systems. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2,3-Dichloro-N-(2,2,2-trifluoroethyl)aniline is , with a molecular weight of approximately 250.07 g/mol. The compound features:
- Two chlorine atoms at the 2 and 3 positions on the benzene ring.
- A trifluoroethyl group attached to the nitrogen atom.
These structural characteristics contribute to its reactivity and biological interactions.
Synthesis
The synthesis of 2,3-Dichloro-N-(2,2,2-trifluoroethyl)aniline typically involves:
- Halogenation : Chlorination of aniline derivatives.
- Substitution Reactions : Introduction of the trifluoroethyl group through nucleophilic substitution methods.
For example, one method utilizes a composite catalyst comprising elemental metals and metal halides to optimize yields during halogenation reactions.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:
- In Vitro Studies : Compounds containing the trifluoroethyl group have shown enhanced activity against various cancer cell lines such as K562 (chronic myelogenous leukemia) and MCF-7 (breast adenocarcinoma). The IC50 values for these compounds were notably lower than those for non-fluorinated analogs .
- Mechanisms of Action : The trifluoroethyl substituent may enhance hydrophobic interactions within the active sites of target proteins, improving binding affinity and efficacy against cancer cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2,3-Dichloro-N-(2,2,2-trifluoroethyl)aniline | K562 | <1 |
| Reference Compound (Imatinib) | K562 | <1 |
Antimicrobial Activity
The compound's structural similarity to other halogenated anilines suggests potential antimicrobial properties. Preliminary data indicate activity against various bacterial strains, including Staphylococcus aureus. The presence of chlorine atoms is believed to enhance membrane permeability in bacterial cells .
Case Study 1: Anticancer Efficacy
In a study examining new analogs derived from 4-methylbenzamide derivatives:
- Objective : To evaluate the selectivity and potency of synthesized compounds against cancer cells.
- Findings : Compounds with trifluoromethyl substitutions demonstrated superior anti-proliferative effects compared to their non-fluorinated counterparts. Notably, one analog exhibited an IC50 value significantly lower than that of standard chemotherapeutics .
Case Study 2: Antimicrobial Screening
A series of synthesized halogenated compounds were screened for antibacterial activity:
Q & A
Q. What are the key synthetic routes for 2,3-dichloro-N-(2,2,2-trifluoroethyl)aniline in laboratory settings?
The compound is typically synthesized via nucleophilic substitution of 2,3-dichloroaniline with 2,2,2-trifluoroethyl halides (e.g., trifluoroethyl chloride or bromide). Reaction conditions often involve polar aprotic solvents like DMF or acetonitrile, with a base such as potassium carbonate to deprotonate the aniline nitrogen. Catalytic phase-transfer agents may improve yields . Purity is confirmed via HPLC or GC-MS, with intermediates validated by and NMR spectroscopy .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : Identifies aromatic protons (δ 6.8–7.5 ppm) and NH coupling.
- NMR : Detects trifluoroethyl groups (δ -60 to -70 ppm).
- IR spectroscopy : Confirms N–H stretching (~3400 cm) and C–F bonds (1100–1200 cm).
- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H] at m/z 262) and fragmentation patterns .
Q. How does the trifluoroethyl group affect solubility and stability?
The electron-withdrawing trifluoroethyl group reduces basicity of the aniline nitrogen, enhancing stability under acidic conditions. However, it lowers solubility in aqueous media, necessitating solvents like DMSO or THF for biological assays. Stability studies (e.g., TGA/DSC) are recommended to assess decomposition thresholds .
Advanced Research Questions
Q. What strategies optimize the compound's bioactivity in pesticide or pharmaceutical research?
- Structural analogs : Replace chlorine substituents with methyl or methoxy groups to modulate steric/electronic effects .
- Fluorine tuning : Modify the trifluoroethyl group to pentafluoropropyl or difluoroethyl to alter lipophilicity and target binding .
- Conformational analysis : Use X-ray crystallography or DFT calculations to study rotational barriers of the trifluoroethyl group, which may impact receptor interactions .
Q. How can contradictions in reported biological activity data be resolved?
- Purity validation : Ensure ≥95% purity via HPLC and exclude contaminants like unreacted aniline .
- Assay standardization : Compare activity using consistent protocols (e.g., leaf-spray method for acaricidal studies ).
- Metabolite profiling : Identify degradation products (e.g., dechlorinated or oxidized species) that may confound results .
Q. What computational methods predict the compound’s interactions with enzymes or receptors?
- Molecular docking : Use software like AutoDock Vina to model binding to acetylcholinesterase (relevant for pesticidal activity) or kinase targets (for drug discovery).
- MD simulations : Assess stability of ligand-protein complexes over 100+ ns trajectories, focusing on fluorine-mediated hydrophobic contacts .
- QSAR models : Corrogate substituent effects (e.g., Hammett σ constants for chlorine/fluorine) with bioactivity data .
Methodological Notes
- Synthetic reproducibility : Document reaction parameters (e.g., solvent purity, inert atmosphere) to mitigate batch-to-batch variability.
- Data validation : Cross-reference NMR shifts with databases (e.g., SDBS) and compare melting points with literature values .
- Ethical compliance : Adhere to safety protocols for handling chlorinated/fluorinated compounds, including fume hood use and waste disposal guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
